REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([N:8]=[C:9](N)[N:10]=2)[CH:7]=1.N([O-])=O.[Na+].C(Br)(Br)[Br:17].ClC(Cl)C(O)=O>[Br-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O.ClCCl>[Br:17][C:9]1[N:10]=[C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][N:6]2[N:8]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
20.86 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2N(C1)N=C(N2)N
|
Name
|
|
Quantity
|
67.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
508 mL
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)Br
|
Name
|
|
Quantity
|
53.3 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
16.2 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 minutes at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 hours at 25° C. under exclusion of light
|
Duration
|
20 h
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtrated over dicalite
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted 3 times with dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography in 2 portions over 2×70 g silica columns
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN2C(C=CC(=C2)Br)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 25.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |